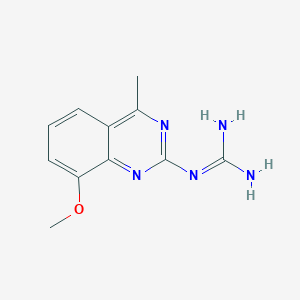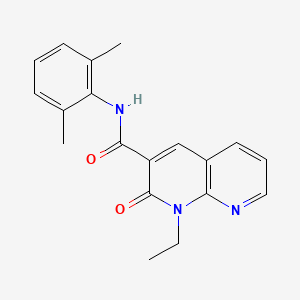
(2S,3R)-2-(Azidomethyl)-1,1-difluoro-3-methylcyclopropane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(2S,3R)-2-(Azidomethyl)-1,1-difluoro-3-methylcyclopropane” is a chemical compound. The (2S,3R) notation indicates the configuration of the chiral centers in the molecule . The numbers 2 and 3 refer to the positions of the chiral carbons in the molecule, while S and R represent the orientation of the chiral atom .
Synthesis Analysis
The synthesis of similar compounds typically involves a series of organic reactions . For instance, a 6-step enantioselective synthesis of (2S,3R)-3-alkyl/alkenylglutamates, including the biologically significant amino acid, (2S,3R)-3-methylglutamate, has been reported . The overall yields range from 52–65% .Molecular Structure Analysis
The molecular structure of “(2S,3R)-2-(Azidomethyl)-1,1-difluoro-3-methylcyclopropane” can be determined using various techniques . The (2S,3R) notation indicates the configuration of the chiral centers in the molecule . The numbers 2 and 3 refer to the positions of the chiral carbons in the molecule, while S and R represent the orientation of the chiral atom .Chemical Reactions Analysis
The chemical reactions involving “(2S,3R)-2-(Azidomethyl)-1,1-difluoro-3-methylcyclopropane” would depend on the specific conditions and reagents used . In general, retrosynthesis can be used to plan the synthesis of complex molecules from simpler ones .Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Evaluation
A study by Boztaş et al. (2019) explored the synthesis and biological evaluation of bromophenol derivatives with a cyclopropyl moiety, demonstrating the potential of cyclopropane-containing compounds in inhibiting enzymes relevant to diseases like Alzheimer's and Parkinson's (Boztaş et al., 2019).
Molecular Structure and Conformation
Research by Cremer and Kraka (1985) investigated the molecular structure and conformation of three-membered rings, including cyclopropanes, highlighting their unique electron density patterns and potential for addition reactions (Cremer & Kraka, 1985).
Conformationally Restricted Analogs
Kazuta et al. (2002) developed chiral cyclopropanes as conformationally restricted analogs of histamine, indicating the utility of cyclopropane rings in enhancing the activity of biologically active compounds by restricting their conformation (Kazuta, Matsuda, & Shuto, 2002).
Polymerization and Material Science
Moszner et al. (2003) demonstrated the radical homopolymerization of cyclopropane-containing monomers, opening avenues for developing materials with unique properties such as high glass transition temperatures (Moszner, Zeuner, Fischer, Rheinberger, & Meijere, 2003).
Novel Cycloaddition Reactions
Shi and Xu (2003) reported on Lewis acid-catalyzed [3+2] cycloaddition of methylenecyclopropanes with activated aldehydes or ketones, providing a method to synthesize compounds with a tetrahydrofuran skeleton, which are of interest in synthetic organic chemistry (Shi & Xu, 2003).
Development of Difluorocyclopropane Nucleosides
Csuk and Thiede (1999) synthesized novel difluorinated cyclopropane nucleoside analogues, showcasing the cyclopropane ring's versatility in creating nucleoside analogues with potential therapeutic applications (Csuk & Thiede, 1999).
Eigenschaften
IUPAC Name |
(2S,3R)-2-(azidomethyl)-1,1-difluoro-3-methylcyclopropane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7F2N3/c1-3-4(2-9-10-8)5(3,6)7/h3-4H,2H2,1H3/t3-,4-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEYAWRGWLFEXOP-QWWZWVQMSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C1(F)F)CN=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H](C1(F)F)CN=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7F2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,3R)-2-(Azidomethyl)-1,1-difluoro-3-methylcyclopropane | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{2-[(4-Chlorophenyl)sulfonyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl}acetic acid](/img/structure/B2517026.png)
![N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide](/img/structure/B2517027.png)
![(3R)-1-[(2,4-Dimethylphenyl)methyl]-3-methylpiperazine;dihydrochloride](/img/structure/B2517030.png)
![N-(2,5-dimethoxyphenyl)-3-methyl-6-phenylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2517032.png)
![1-[Bis(4-fluorophenyl)methyl]-4-(prop-2-yn-1-yl)piperazine](/img/structure/B2517033.png)



![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-2,4-dichloro-N-(2-(dimethylamino)ethyl)benzamide hydrochloride](/img/structure/B2517039.png)
![N-cyano-3-ethyl-N-[2-(1H-1,2,4-triazol-1-yl)ethyl]aniline](/img/structure/B2517040.png)


![2-Chloro-N-[[2-(2-phenylethyl)pyrazol-3-yl]methyl]propanamide](/img/structure/B2517045.png)